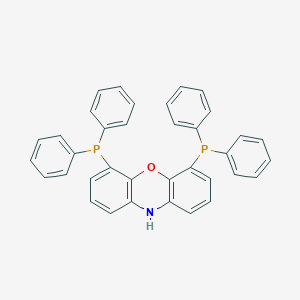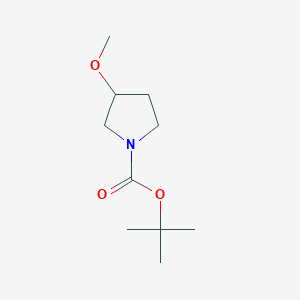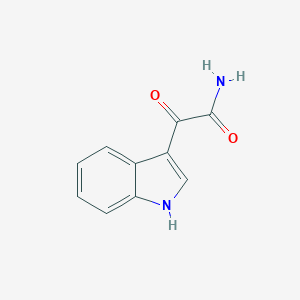
6,7,8,9-Tetrahydrodibenzofuran-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydrodibenzofuran-1,2-dione, also known as tetrabromobisphenol A (TBBPA), is a synthetic chemical that is widely used as a flame retardant in various consumer products, including electronics, plastics, and textiles. Despite its widespread use, the potential health and environmental impacts of TBBPA have been a subject of intense scientific research in recent years.
Applications De Recherche Scientifique
TBBPA has been widely used as a flame retardant in various consumer products due to its high thermal stability and effectiveness in preventing the spread of fire. However, the potential health and environmental impacts of TBBPA have been a subject of intense scientific research in recent years. TBBPA has been found to be persistent in the environment, and its presence has been detected in various environmental matrices, including air, water, soil, and sediment. Therefore, TBBPA research has focused on its environmental fate, transport, and toxicity.
Mécanisme D'action
TBBPA is known to interact with various biological targets, including enzymes, receptors, and ion channels. TBBPA has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and cytochrome P450 enzymes. TBBPA has also been found to bind to estrogen receptors and disrupt the endocrine system, leading to adverse effects on reproductive and developmental processes. Additionally, TBBPA can affect ion channels, including voltage-gated sodium and calcium channels, leading to changes in neuronal excitability and function.
Effets Biochimiques Et Physiologiques
TBBPA has been found to have various biochemical and physiological effects on living organisms. TBBPA exposure has been shown to cause oxidative stress, DNA damage, and apoptosis in various cell types. TBBPA exposure has also been associated with changes in lipid metabolism, glucose homeostasis, and thyroid hormone levels in animal models. In humans, TBBPA exposure has been linked to adverse effects on reproductive and developmental processes, as well as neurobehavioral and immune system effects.
Avantages Et Limitations Des Expériences En Laboratoire
TBBPA has been widely used as a flame retardant in various consumer products, making it readily available for laboratory experiments. However, the use of TBBPA in laboratory experiments has some limitations. TBBPA is a complex chemical mixture that contains various impurities and byproducts, which can affect the reproducibility and accuracy of experimental results. Additionally, TBBPA is a highly reactive chemical that can undergo transformation in the environment, leading to the formation of other compounds that may have different toxicological properties.
Orientations Futures
Future research on TBBPA should focus on several areas, including the environmental fate and transport of TBBPA, the mechanisms of toxicity of TBBPA and its metabolites, and the development of safer flame retardants that can replace TBBPA in consumer products. Additionally, research should be conducted on the potential health effects of TBBPA exposure in vulnerable populations, such as pregnant women, infants, and children. Finally, research should be conducted on the potential interactions between TBBPA and other environmental contaminants, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), which may have additive or synergistic effects on human health.
Conclusion
In conclusion, TBBPA is a synthetic chemical that is widely used as a flame retardant in various consumer products. Despite its effectiveness in preventing the spread of fire, the potential health and environmental impacts of TBBPA have been a subject of intense scientific research in recent years. TBBPA has been found to have various biochemical and physiological effects on living organisms, and its presence has been detected in various environmental matrices. Future research should focus on the environmental fate and transport of TBBPA, the mechanisms of toxicity of TBBPA and its metabolites, and the development of safer flame retardants that can replace TBBPA in consumer products.
Méthodes De Synthèse
TBBPA is synthesized by the bromination of bisphenol A (BPA), which is a common industrial chemical used in the production of polycarbonate plastics and epoxy resins. The bromination process involves the addition of bromine atoms to the phenolic rings of BPA, resulting in the formation of TBBPA. The reaction can be carried out using various methods, including the use of bromine gas, N-bromosuccinimide, or other brominating agents.
Propriétés
Numéro CAS |
157589-00-9 |
|---|---|
Nom du produit |
6,7,8,9-Tetrahydrodibenzofuran-1,2-dione |
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydrodibenzofuran-1,2-dione |
InChI |
InChI=1S/C12H10O3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h5-6H,1-4H2 |
Clé InChI |
MGLSDRIVKRPRDK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=O)C3=O |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C=CC(=O)C3=O |
Synonymes |
1,2-Dibenzofurandione, 6,7,8,9-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



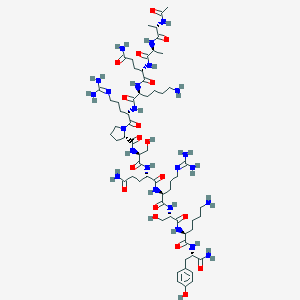
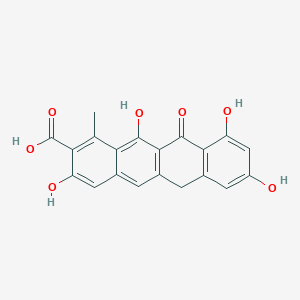
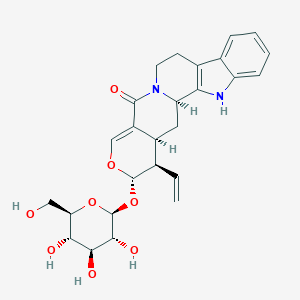
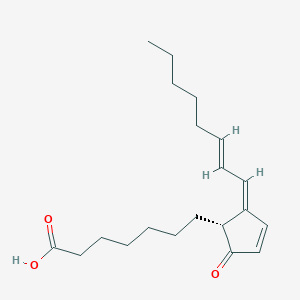
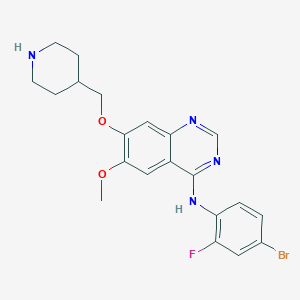
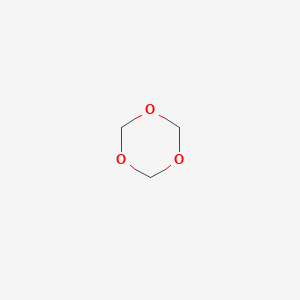
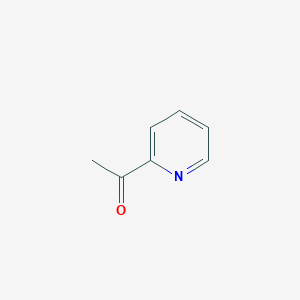
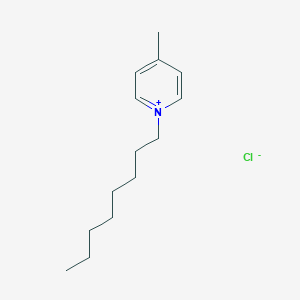
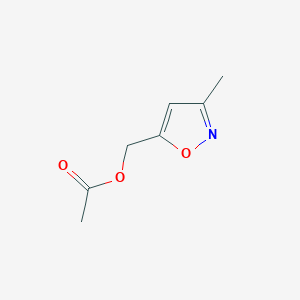
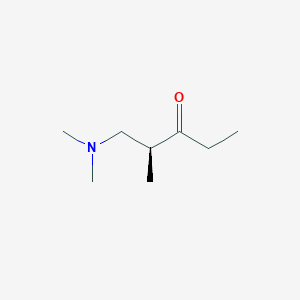
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
